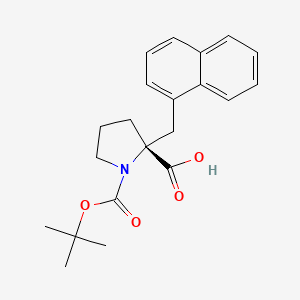
2-(Quinuclidin-3-yl)acetic acid hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-(Quinuclidin-3-yl)acetic acid hydrochloride is represented by the InChI code:InChI=1S/C9H15NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2,(H,11,12);1H. The presence of the carboxylic acid group in 2-QAA HCl makes it a potentially valuable building block for further chemical modifications.
Wissenschaftliche Forschungsanwendungen
Muscarinic Acetylcholine Receptor Modulator
Aceclidine hydrochloride is a modulator of the M3 muscarinic acetylcholine receptor and a M1 receptor agonist . This makes it potentially useful in research related to these receptors, which play crucial roles in the nervous system.
Cycloplegic Agent
As a cycloplegic agent, Aceclidine hydrochloride can be used in research related to eye disorders. Cycloplegic agents temporarily paralyze the ciliary muscle in the eye, which can be useful in certain diagnostic procedures .
Surfactant
Aceclidine hydrochloride acts as a surfactant , which means it can reduce surface tension. This property could be useful in a variety of research fields, including materials science and biochemistry.
Tonicity Adjustor
As a tonicity adjustor, Aceclidine hydrochloride can be used in research related to osmosis and cell membrane permeability .
Viscosity Enhancer and Antioxidant
Aceclidine hydrochloride can optionally act as a viscosity enhancer and an antioxidant . These properties could be useful in a variety of research fields, including pharmaceutical formulation and materials science.
Potential Therapeutic Applications
The quinuclidine scaffold, a core component of 2-QAA HCl, is present in several established and potential therapeutics. These include memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used to treat Alzheimer’s disease, and amantadine, an antiviral medication with additional potential in Parkinson’s disease treatment.
Building Block for Drug Discovery
Research of Various Eye Disorders
Aceclidine hydrochloride has the potential for the research of disorders such as refractive errors of the eye, xerostomia, Sjogren’s syndrome, glaucoma, conjunctivitis, lacrimal gland disease, and esotropia .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMSYUHZEXYCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinuclidin-3-yl)acetic acid hydrochloride | |
CAS RN |
75208-56-9 | |
| Record name | 1-Azabicyclo[2.2.2]octane-3-acetic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75208-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester](/img/structure/B3038032.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B3038033.png)







![4-[(2,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B3038049.png)


![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)
